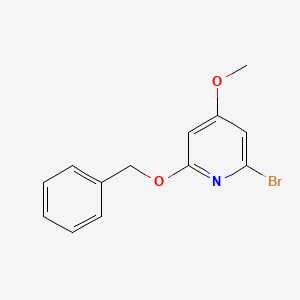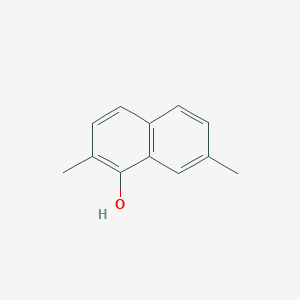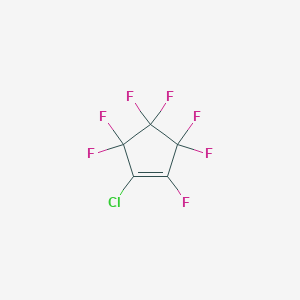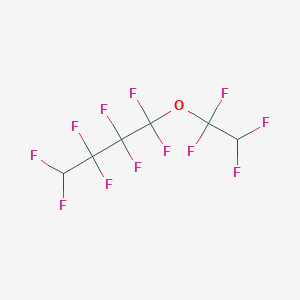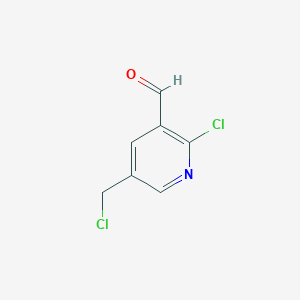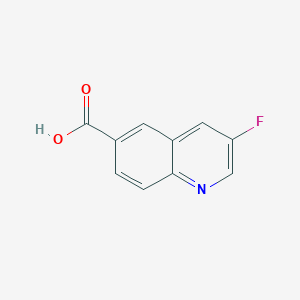
3-Fluoroquinoline-6-carboxylic acid
Übersicht
Beschreibung
3-Fluoroquinoline-6-carboxylic acid is a chemical compound with the molecular formula C10H6FNO2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of fluoroquinolones, including 3-Fluoroquinoline-6-carboxylic acid, involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation . A method of synthesis of fluoroquinolones has been patented, which involves the implementation of two steps, including a step of carboxylic ester hydrolysis into the corresponding acid followed by a step of nucleophilic substitution of a halogen atom .Molecular Structure Analysis
The molecular structure of 3-Fluoroquinoline-6-carboxylic acid is represented by the InChI code: 1S/C10H6FNO2/c11-8-4-7-3-6 (10 (13)14)1-2-9 (7)12-5-8/h1-5H, (H,13,14) and the InChI Key: JGMPHWCCPCEPTP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Fluoroquinoline-6-carboxylic acid is a solid substance at room temperature with a molecular weight of 191.16 . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the search results.Wissenschaftliche Forschungsanwendungen
- Clinical Prospects : Their broad spectrum and high activity make them valuable for treating infections, especially when other antibiotics fail .
Antibacterial Activity
Fluorinated Heterocyclic Synthesis
Wirkmechanismus
Target of Action
3-Fluoroquinoline-6-carboxylic acid, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . DNA-gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in bacterial DNA replication, making it an ideal target for antibacterial agents .
Mode of Action
The compound interacts with its target by inhibiting the activity of bacterial DNA-gyrase . This inhibition disrupts the supercoiling process, which is essential for DNA replication and transcription in bacteria. As a result, the bacteria cannot reproduce or function properly, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by 3-Fluoroquinoline-6-carboxylic acid is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound prevents the unwinding of the DNA helix, a critical step in DNA replication. This disruption in the replication process ultimately leads to cell death .
Pharmacokinetics
They are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys . These properties contribute to their high bioavailability and broad spectrum of activity .
Result of Action
The primary result of the action of 3-Fluoroquinoline-6-carboxylic acid is the death of bacterial cells . By inhibiting DNA-gyrase, the compound prevents bacteria from replicating their DNA, which is necessary for their growth and survival . This leads to a reduction in the number of bacterial cells, helping to clear the infection .
Action Environment
The action of 3-Fluoroquinoline-6-carboxylic acid, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of metal ions can form complexes with fluoroquinolones, which may affect their activity
Safety and Hazards
Eigenschaften
IUPAC Name |
3-fluoroquinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMPHWCCPCEPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroquinoline-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3040219.png)
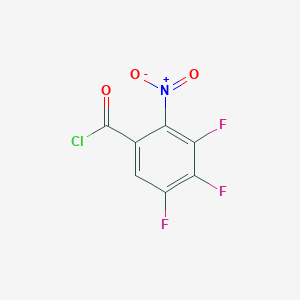
![2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol](/img/structure/B3040222.png)

![Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3040225.png)
![(1S,4R)-2-Azabicyclo[2.2.1]heptane](/img/structure/B3040226.png)
